Methyl 4-cyano-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate
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Overview
Description
METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzimidazole derivative with a cyano group and a hydroxypyridine moiety can lead to the formation of the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies:
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and have been studied for their pharmacological properties.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are structurally related to the benzimidazole core.
Uniqueness
METHYL 4-CYANO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9N3O3 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
methyl 4-cyano-3-oxo-5H-pyrido[1,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C14H9N3O3/c1-20-14(19)9-7-17-11-5-3-2-4-10(11)16-13(17)8(6-15)12(9)18/h2-5,7,16H,1H3 |
InChI Key |
INPLVCMMLBVIBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C3=CC=CC=C3NC2=C(C1=O)C#N |
Origin of Product |
United States |
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